molecular formula C23H27N3O2S2 B12129683 N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide

N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12129683
M. Wt: 441.6 g/mol
InChI Key: AIFUJPYLWAXRKL-UHFFFAOYSA-N
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Description

N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butylphenyl group with a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidinylthio moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butyl)phenyl]-2-(4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetamide
  • N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)propionamide

Uniqueness

N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide stands out due to its unique combination of functional groups and structural features, which may confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C23H27N3O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H27N3O2S2/c1-23(2,3)15-10-6-7-11-16(15)24-18(27)13-29-22-25-20-19(21(28)26(22)4)14-9-5-8-12-17(14)30-20/h6-7,10-11H,5,8-9,12-13H2,1-4H3,(H,24,27)

InChI Key

AIFUJPYLWAXRKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

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